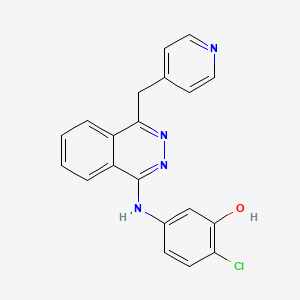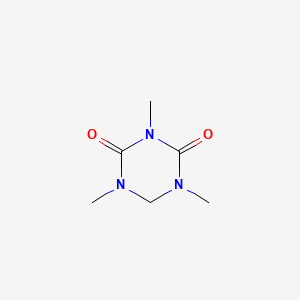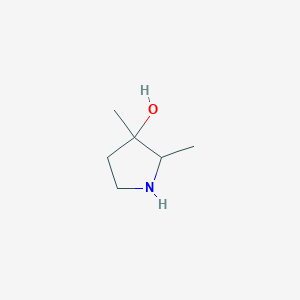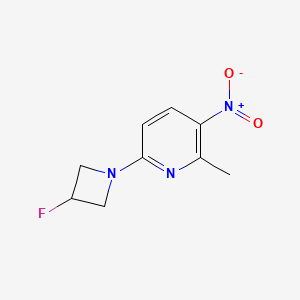
6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitro group, a methyl group, and a 3-fluoro-1-azetidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the pyridine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Substitution with the 3-Fluoro-1-azetidinyl Group: This step involves the nucleophilic substitution reaction where the azetidinyl group is introduced using a suitable fluorinated azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The fluorine atom in the azetidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted azetidinyl derivatives.
科学的研究の応用
6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of nitro and azetidinyl groups on biological systems.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The azetidinyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(3-Fluoro-1-azetidinyl)aniline: Similar structure but with an aniline core instead of a pyridine ring.
6-(3-Fluoro-1-azetidinyl)-2-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methyl-3-nitropyridine: Lacks the azetidinyl group, affecting its biological activity and chemical reactivity.
Uniqueness
6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine is unique due to the combination of the nitro group, methyl group, and azetidinyl group on the pyridine ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1435954-08-7 |
|---|---|
分子式 |
C9H10FN3O2 |
分子量 |
211.19 g/mol |
IUPAC名 |
6-(3-fluoroazetidin-1-yl)-2-methyl-3-nitropyridine |
InChI |
InChI=1S/C9H10FN3O2/c1-6-8(13(14)15)2-3-9(11-6)12-4-7(10)5-12/h2-3,7H,4-5H2,1H3 |
InChIキー |
UYMOREFXMCGUFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CC(C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
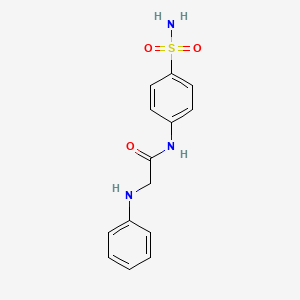
![2-Chloro-3-cyclopropyl-[1,8]naphthyridine](/img/structure/B8332630.png)
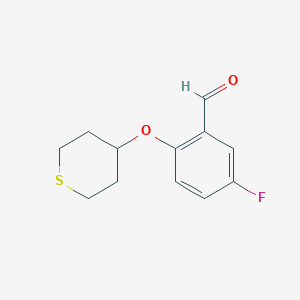
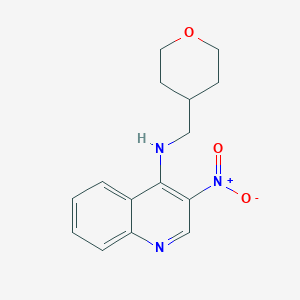
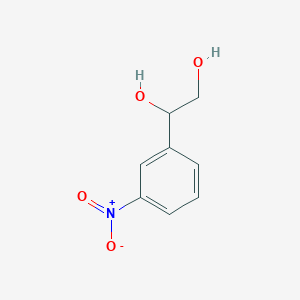
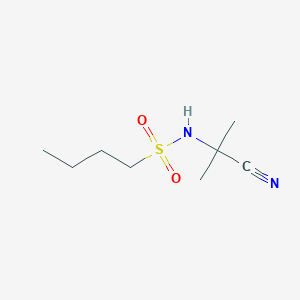
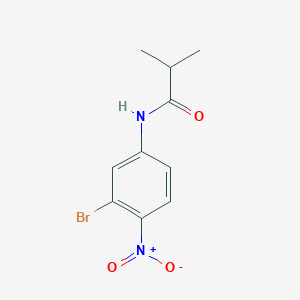
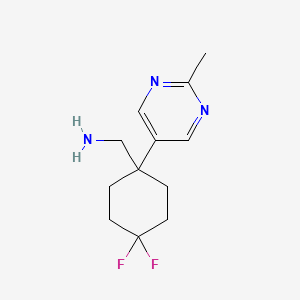
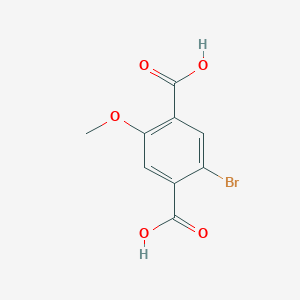
![4-Bromo-2-fluoro-1-[(4-fluorophenyl)sulfonyl]benzene](/img/structure/B8332680.png)
![Cyclohexanone, 4-[(acetyloxy)methyl]-4-(4-methoxyphenyl)-](/img/structure/B8332686.png)
